
6-Methoxy-7-nitroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-7-nitroindoline-2,3-dione is a derivative of isatin, a heterocyclic compound with significant importance in organic chemistry. Isatin and its derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, dye industry, and corrosion prevention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-nitroindoline-2,3-dione typically involves the nitration of 6-methoxyisatin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-7-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products Formed:
Oxindoles: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Substituted Isatins: Produced through electrophilic substitution reactions
Aplicaciones Científicas De Investigación
6-Methoxy-7-nitroindoline-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-7-nitroindoline-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as tyrosine kinases, carbonic anhydrases, and histone deacetylases, which are involved in various cellular processes
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammation, contributing to its biological activities
Comparación Con Compuestos Similares
5-Nitroisatin: Another nitro-substituted isatin derivative with similar biological activities.
6-Methoxyisatin: A methoxy-substituted isatin without the nitro group, used in similar applications but with different reactivity.
Indolo[2,3-b]quinoxalines: Compounds with an isatin core and additional fused rings, exhibiting diverse biological activities
Uniqueness of 6-Methoxy-7-nitroindoline-2,3-dione: this compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances its potential as a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C9H6N2O5 |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
6-methoxy-7-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-16-5-3-2-4-6(7(5)11(14)15)10-9(13)8(4)12/h2-3H,1H3,(H,10,12,13) |
Clave InChI |
GGEPSWSUKKVGTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
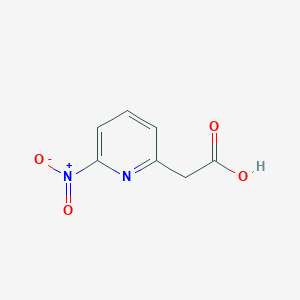
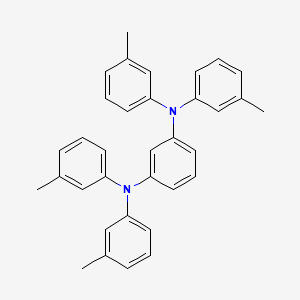
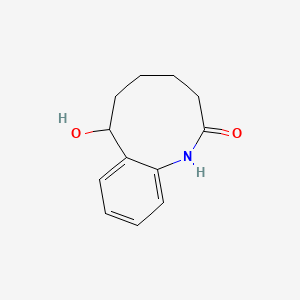
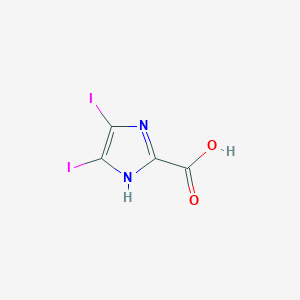
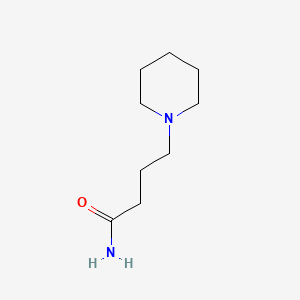
![4-[(2-Chlorophenyl)sulfonyl]benzenamine](/img/structure/B8641817.png)
![3-(3-chlorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B8641826.png)
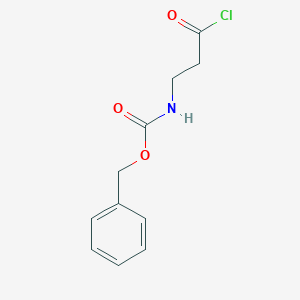
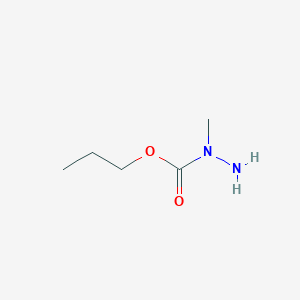
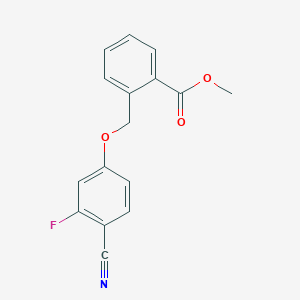
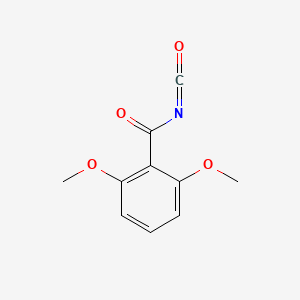

![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)
![2-(4-Bromo-phenyl)-5,7-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8641882.png)
